2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone
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Overview
Description
2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidinones, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone exhibits potent anti-tumor activity in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been suggested that the compound may have neuroprotective effects and could be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its potent anti-tumor activity. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone. One potential avenue of research is to investigate the compound's potential use in combination with other anti-cancer agents. Another potential direction is to explore the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of 2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone can be achieved through various methods, including the reaction of 4-methylbenzaldehyde with thiourea followed by cyclization with ethyl acetoacetate. The compound can also be synthesized through the reaction of 4-methylbenzaldehyde with thiourea and malonic acid in the presence of ammonium acetate.
Scientific Research Applications
2-(benzylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity and is being investigated as a potential anticancer agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
2-benzylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-15(10-8-13)20-17(22)11-16(21)19-18(20)23-12-14-5-3-2-4-6-14/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMWZCZMBIIRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one |
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